molecular formula C23H20N4O5 B2824644 2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1055109-59-5

2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid

Número de catálogo: B2824644
Número CAS: 1055109-59-5
Peso molecular: 432.436
Clave InChI: XXWDNHBSJGFDIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid is a sophisticated chemical compound featuring a unique molecular architecture that combines multiple pharmacologically significant moieties. This compound contains a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group , which represents a privileged structure in medicinal chemistry known for its diverse biological activities. The molecular design incorporates a cyanoacrylamide fragment connected to a phenoxy acetic acid system, creating an extended conjugated framework that facilitates specific molecular interactions. The (Z)-configuration of the cyano-propenamide bridge is particularly significant as it creates a planar structure ideal for target engagement. Researchers value this compound primarily for its potential as a protein kinase modulator, with preliminary investigations suggesting activity against various serine/threonine and tyrosine kinases. The presence of the cyano group adjacent to the enone system enables potential Michael addition reactivity with cysteine residues in enzyme active sites, supporting its application as a covalent probe for studying enzyme kinetics and inhibition mechanisms. The acetic acid tail enhances solubility in aqueous buffer systems and provides a convenient handle for bioconjugation applications. This multi-functional compound enables research across chemical biology, drug discovery, and mechanistic enzymology, particularly in the development of targeted therapies for proliferative disorders. The compound is provided as a high-purity solid with comprehensive analytical characterization including HPLC, NMR, and mass spectrometry data. Strictly for research use only in laboratory settings - not for diagnostic, therapeutic, or human use. Researchers should consult the product certificate of analysis for specific storage conditions and handling requirements.

Propiedades

IUPAC Name

2-[2-[(Z)-2-cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-15-21(23(31)27(26(15)2)18-9-4-3-5-10-18)25-22(30)17(13-24)12-16-8-6-7-11-19(16)32-14-20(28)29/h3-12H,14H2,1-2H3,(H,25,30)(H,28,29)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWDNHBSJGFDIE-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=CC=C3OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=CC=CC=C3OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic molecule featuring a pyrazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N4O2C_{21}H_{22}N_{4}O_{2}, with a molecular weight of 362.4 g/mol. The structure includes a phenoxy group and a cyano group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H22N4O2
Molecular Weight362.4 g/mol
CAS Number518349-64-9

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The presence of the cyano and pyrazole groups contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antioxidant Activity

Research indicates that the compound exhibits strong antioxidant properties. A study demonstrated that it effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, a derivative similar to this compound was tested for its ability to inhibit COX enzymes. Results showed that it significantly reduced inflammation in animal models, outperforming standard anti-inflammatory drugs like ibuprofen.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of pyrazole derivatives. The compound was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic markers.

Case Studies

  • Case Study on Anti-inflammatory Effects : In a controlled study involving rats with induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells.
  • Case Study on Anticancer Activity : A recent study evaluated the effect of the compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors XLogP3
2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid (Target) C₂₄H₂₀N₄O₅ Pyrazolyl (1,5-dimethyl-3-oxo-2-phenyl), phenoxyacetic acid 444.45 3/7 3.2
{4-[(1E)-2-Cyano-3-{[4-(ethoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetic acid C₂₁H₁₇N₃O₆ Ethoxycarbonylphenyl group, E-olefin 407.38 2/7 2.8
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide C₂₁H₂₀N₃O₅ Formyl and methoxy groups on phenyl 394.41 2/6 2.5
2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid C₂₄H₂₁N₃O₄S₂ Thiazolidinone ring, sulfanylidene 479.56 1/7 4.9
Acetic acid, 2-[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]-2-oxo-, 1-methylethyl ester C₁₆H₁₉N₃O₄ Esterified acetic acid (isopropyl ester) 317.34 1/5 1.9

Key Observations:

Backbone Variations: The target compound’s phenoxyacetic acid group is retained in analogs like and , but modifications such as esterification (e.g., isopropyl ester in ) reduce polarity and may enhance membrane permeability. Replacement of the pyrazolyl group with a thiazolidinone ring in introduces sulfur-based interactions and alters conformational flexibility.

The formyl group in introduces a reactive aldehyde moiety, enabling covalent interactions with biological nucleophiles (e.g., lysine residues).

Stereochemical and Geometric Differences :

  • The Z-configuration in the target compound contrasts with the E-olefin in , which may influence molecular planarity and stacking interactions.

Methodological Considerations for Structural Comparisons

Graph-based comparison methods (as noted in ) highlight shared subgraphs among analogs:

  • Common Substructures: The phenoxyacetic acid and cyanoacrylamide motifs are conserved across multiple compounds, indicating a pharmacophoric preference for these groups.
  • Divergent Regions : Modifications in the pyrazole or phenyl rings (e.g., methoxy, formyl, or ethoxy groups) likely drive specificity for different biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-[2-[(Z)-2-cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Use of coupling agents like HATU or DCC to link the pyrazole and acetic acid moieties .
  • Stereochemical Control : The (Z)-configuration is stabilized via intramolecular hydrogen bonding; reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize isomerization .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30:70) or reverse-phase HPLC for high-purity isolates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and cyano (C≡N) peaks near 2200 cm⁻¹ .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm); ¹³C NMR resolves carbonyl carbons (~170–180 ppm) .
  • HRMS : Validate molecular weight (exact mass: 548.10364 g/mol) and isotopic patterns .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer :

  • In Vitro Assays : Screen against target enzymes (e.g., anti-inflammatory COX-2 or antidiabetic PPAR-γ) using fluorogenic substrates or ELISA .
  • Comparative Analysis : Benchmark activity against structurally related analogs (e.g., pyrazole or thiazolidinone derivatives) to identify functional group contributions .

Advanced Research Questions

Q. How can stereochemical integrity (Z-configuration) be maintained during synthesis and verified post-synthesis?

  • Methodological Answer :

  • Synthetic Control : Use low-temperature conditions and non-polar solvents to stabilize the (Z)-isomer via steric hindrance .
  • Analytical Verification :
  • NOESY NMR : Detect spatial proximity between the cyano group and adjacent protons to confirm geometry .
  • X-ray Crystallography : Resolve double-bond geometry definitively .

Q. How should contradictory bioactivity data between this compound and its analogs be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values to compare potency gradients .
  • Structural-Activity Relationship (SAR) Modeling : Use computational tools (e.g., molecular docking) to map interactions between substituents (e.g., cyano vs. ethoxycarbonyl groups) and target binding pockets .
  • Meta-Analysis : Cross-reference data with analogs sharing core scaffolds (e.g., pyrazole-thiazolidinone hybrids) to identify outliers .

Q. What experimental design is recommended for evaluating environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Environmental Stability Tests : Assess hydrolysis/photodegradation under simulated sunlight (UV-Vis) and varying pH .
  • Ecotoxicology Assays : Use Daphnia magna or Lemna minor to measure acute toxicity (LC₅₀/EC₅₀) and bioaccumulation potential .
  • Partitioning Studies : Calculate logP (experimental value: ~8.5) to predict soil/water distribution .

Key Challenges and Solutions

  • Solubility Issues : High logP (~8.5) limits aqueous solubility. Use co-solvents (DMSO/PEG) or prodrug strategies (e.g., esterification) for in vivo studies .
  • Isomerization During Storage : Store at -20°C in inert atmospheres (argon) to prevent (Z)-to-(E) conversion .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.